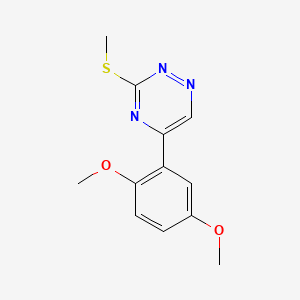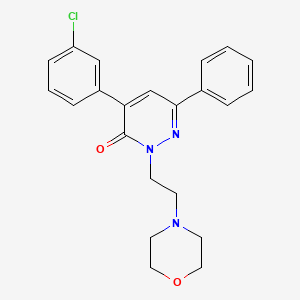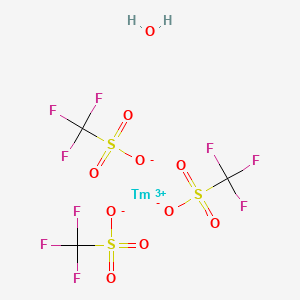
Thulium(III) trifluoromethanesulfonate xhydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thulium(III) trifluoromethanesulfonate xhydrate is a chemical compound with the molecular formula (CF3SO3)3Tm·xH2O. It is a salt of thulium, a rare earth element, and trifluoromethanesulfonic acid. This compound is known for its use as a catalyst in various chemical reactions due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thulium(III) trifluoromethanesulfonate xhydrate can be synthesized by reacting thulium oxide (Tm2O3) with trifluoromethanesulfonic acid (CF3SO3H) in an aqueous medium. The reaction typically involves dissolving thulium oxide in trifluoromethanesulfonic acid, followed by crystallization to obtain the hydrate form of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Thulium(III) trifluoromethanesulfonate xhydrate primarily undergoes catalytic reactions. It is known to catalyze various organic transformations, including:
- Asymmetric alpha-amination and cycloadditions
- Benzyl etherification
- Condensation of aldehydes, amines, and vinyl ethers
- Glycosylation
Common Reagents and Conditions: The compound is often used in conjunction with other reagents such as aldehydes, amines, and vinyl ethers. The reactions typically occur under mild conditions, making it a versatile catalyst in organic synthesis .
Major Products Formed: The major products formed from these reactions depend on the specific transformation being catalyzed. For example, in glycosylation reactions, glycosides are the primary products, while in benzyl etherification, benzyl ethers are formed .
Wissenschaftliche Forschungsanwendungen
Thulium(III) trifluoromethanesulfonate xhydrate has a wide range of applications in scientific research:
- Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
- Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
- Medicine: Utilized in the development of new drugs and therapeutic agents.
- Industry: Applied in the production of fine chemicals and advanced materials .
Wirkmechanismus
The mechanism by which thulium(III) trifluoromethanesulfonate xhydrate exerts its catalytic effects involves the activation of substrates through coordination with the thulium ion. This coordination facilitates the formation of reactive intermediates, which then undergo further transformations to yield the desired products. The molecular targets and pathways involved vary depending on the specific reaction being catalyzed .
Vergleich Mit ähnlichen Verbindungen
- Holmium(III) trifluoromethanesulfonate
- Lutetium(III) trifluoromethanesulfonate
- Terbium(III) trifluoromethanesulfonate
- Yttrium(III) trifluoromethanesulfonate
- Gadolinium(III) trifluoromethanesulfonate
- Lanthanum(III) trifluoromethanesulfonate
- Erbium(III) trifluoromethanesulfonate
- Hafnium(IV) trifluoromethanesulfonate hydrate
- Ytterbium(III) trifluoromethanesulfonate
Uniqueness: Thulium(III) trifluoromethanesulfonate xhydrate is unique due to its specific catalytic properties and the ability to facilitate a wide range of organic transformations under mild conditions. Its effectiveness in asymmetric synthesis and glycosylation reactions sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C3H2F9O10S3Tm |
|---|---|
Molekulargewicht |
634.2 g/mol |
IUPAC-Name |
thulium(3+);trifluoromethanesulfonate;hydrate |
InChI |
InChI=1S/3CHF3O3S.H2O.Tm/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2;/q;;;;+3/p-3 |
InChI-Schlüssel |
GNTRJGFAEDRVDX-UHFFFAOYSA-K |
Kanonische SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Tm+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


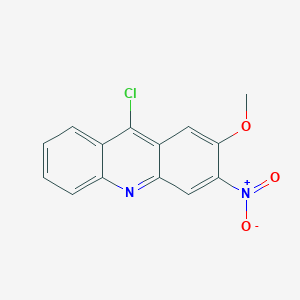
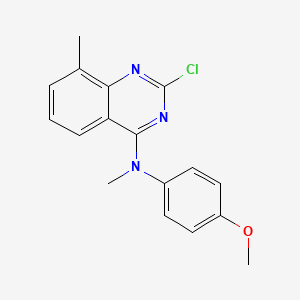

![6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B12928485.png)
![6-Chloro-2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12928491.png)
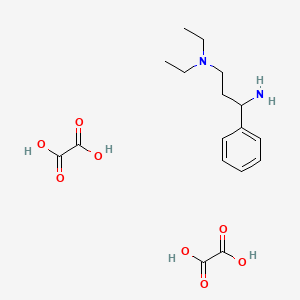
![2-[(2S)-4-benzylmorpholin-2-yl]acetic acid](/img/structure/B12928499.png)
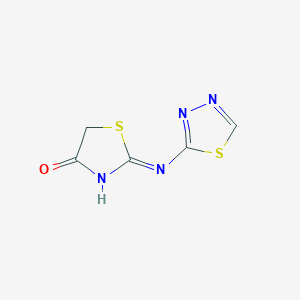
![(2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid](/img/structure/B12928509.png)



